Cas no 869341-56-0 (3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate)

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate is a fluorinated coumarin sulfonate derivative with potential applications in medicinal chemistry and materials science. The compound features a chlorophenyl-substituted coumarin core linked to a fluorobenzenesulfonate group, offering unique electronic and steric properties. Its structural design may enhance binding affinity in biological systems or serve as a precursor for advanced functional materials. The presence of both chloro and fluoro substituents can influence reactivity and stability, making it suitable for selective modifications. This compound is of interest for researchers exploring enzyme inhibition, fluorescent probes, or sulfonate-based intermediates in synthetic pathways. Proper handling and storage are recommended due to its reactive functional groups.
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate structure
869341-56-0 structure
Product Name:3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate
CAS No:869341-56-0
MF:C22H14ClFO5S
MW:444.859967708588
CID:5767656
PubChem ID:16450254
Update Time:2025-10-24

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • STL033656
    • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate
    • 869341-56-0
    • F1865-0105
    • [3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate
    • AKOS002255029
    • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate
    • Inchi: 1S/C22H14ClFO5S/c1-13-19-12-17(29-30(26,27)18-9-6-16(24)7-10-18)8-11-20(19)28-22(25)21(13)14-2-4-15(23)5-3-14/h2-12H,1H3
    • InChI Key: YHYJRSXZJPAYTB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(=O)OC2C=CC(=CC=2C=1C)OS(C1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 444.0234506g/mol
  • Monoisotopic Mass: 444.0234506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 776
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 78Ų

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate Pricemore >>

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Additional information on 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate

Comprehensive Overview of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate (CAS No. 869341-56-0)

The compound 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate (CAS No. 869341-56-0) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and fluorescent materials. The presence of both 4-chlorophenyl and 4-fluorobenzene sulfonate moieties in its structure enhances its potential for selective interactions with biological targets, making it a subject of ongoing research.

In recent years, the demand for coumarin-based compounds has surged due to their versatility in drug discovery and development. Researchers are particularly interested in 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate for its potential as a fluorescence probe or as a precursor for biologically active molecules. Its unique structural features, including the sulfonate ester group, contribute to its stability and reactivity, which are critical for applications in high-throughput screening and molecular imaging.

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate involves multi-step organic reactions, often starting from readily available coumarin precursors. The introduction of the 4-fluorobenzene sulfonate group is a key step, as it imparts distinct electronic properties to the molecule. This modification is particularly relevant in the context of structure-activity relationship (SAR) studies, where subtle changes in molecular structure can lead to significant differences in biological activity. The compound's CAS No. 869341-56-0 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documents.

One of the most compelling aspects of this compound is its potential application in targeted therapy. With the growing interest in personalized medicine, researchers are exploring how 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate can be tailored to interact with specific enzymes or receptors. Its fluorinated aromatic ring and sulfonate ester functionality make it a promising candidate for modulating protein-ligand interactions, a hot topic in drug design and computational chemistry.

From an industrial perspective, the compound's stability and solubility profile are of great interest. The 4-fluorobenzene sulfonate group enhances its solubility in polar solvents, which is advantageous for formulation development. This property aligns with the current trend toward green chemistry, where researchers seek to minimize the use of hazardous solvents. Additionally, the compound's fluorescence properties make it a valuable tool in bioimaging and diagnostic applications, areas that are rapidly expanding due to advancements in nanotechnology and biomedical engineering.

In conclusion, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzene-1-sulfonate (CAS No. 869341-56-0) represents a fascinating intersection of chemistry and biology. Its unique structural attributes and potential applications in drug discovery, material science, and diagnostics make it a compound of enduring interest. As research continues to uncover new facets of its functionality, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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